![molecular formula C10H9BrFN3O B7678412 1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival pathways. Moreover, it has been reported to induce DNA damage, which can lead to cell death. These mechanisms may contribute to the anti-proliferative and pro-apoptotic effects of this compound.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits significant biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Moreover, it has been reported to affect the expression of certain genes involved in cell proliferation and survival pathways. These findings suggest that this compound may have potential as a therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole is its high purity and yield during synthesis. This makes it a suitable compound for use in lab experiments. However, one of the limitations is that its mechanism of action is not fully understood. Moreover, its potential side effects and toxicity are not well studied, which limits its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Moreover, studies can focus on elucidating its mechanism of action and identifying potential targets for its activity. Additionally, future studies can explore the potential side effects and toxicity of this compound to determine its safety for clinical use.
Synthesemethoden
The synthesis of 1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole involves the reaction of 3-bromo-5-fluoroanisole with ethyl-2-azidoacetate in the presence of copper(I) iodide as a catalyst. The reaction yields the desired product, which can be purified by column chromatography. This method has been reported to have a high yield and purity, making it a suitable approach for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole has been investigated for its potential applications in various areas of scientific research. One of the most significant areas of study is cancer research. Studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, it has been reported to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. These findings suggest that this compound may have potential as a therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
1-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN3O/c11-8-3-9(12)5-10(4-8)16-2-1-15-7-13-6-14-15/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJIIMRFZVTRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(methoxymethyl)-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678329.png)
![2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)
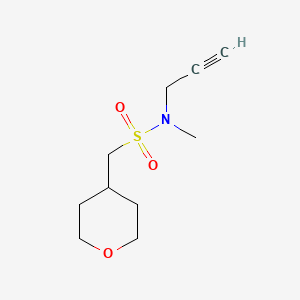
![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)
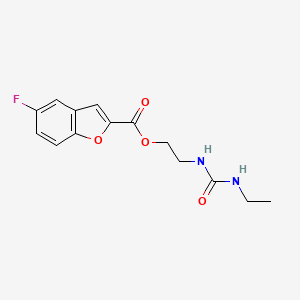
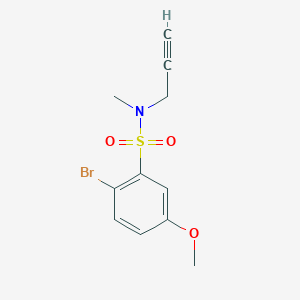
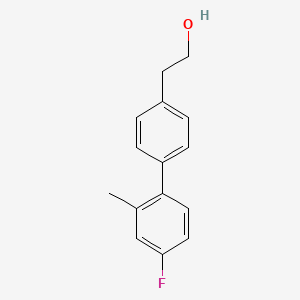
![1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)
![2-[3-(2-Cyclopentylethoxy)phenyl]acetamide](/img/structure/B7678380.png)

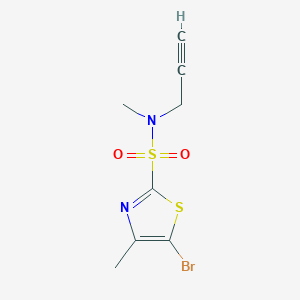
![3-(3-methylimidazol-4-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]propanamide](/img/structure/B7678406.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-indole-6-carboxamide](/img/structure/B7678425.png)
